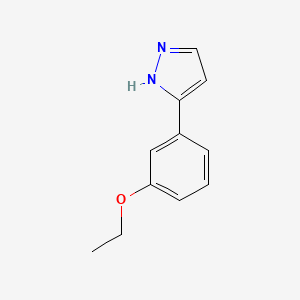

3-(3-EThoxyphenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Contemporary Chemical Sciences

The pyrazole scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in bioactive compounds. tandfonline.comnih.govmdpi.com This significance stems from its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability. mdpi.comnih.gov The presence of two nitrogen atoms allows for multiple points of interaction with biological targets, such as enzymes and receptors. researchgate.net

Over the past decade, there has been a notable increase in the number of approved drugs containing a pyrazole nucleus. tandfonline.comnih.gov These drugs address a wide range of therapeutic areas, including oncology (e.g., Crizotinib, Ruxolitinib), infectious diseases, and inflammatory conditions. mdpi.comnih.gov The adaptability of the pyrazole ring enables medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to optimize their efficacy and selectivity. researchgate.netnih.gov

Beyond pharmaceuticals, pyrazole derivatives are integral to the development of modern agrochemicals, including herbicides. mdpi.com They also find applications in materials science as luminescent and fluorescent agents. nih.gov The synthetic accessibility of pyrazoles further enhances their importance, with numerous established methods for their preparation, such as the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov

Contextualization of 3-(3-Ethoxyphenyl)-1H-pyrazole within Aryl Pyrazole Research

This compound is a specific example of an aryl pyrazole, characterized by an ethoxyphenyl group at the 3-position of the pyrazole ring. The ethoxy group (-OCH2CH3) is an electron-donating group that can affect the electron density of the aromatic system and participate in hydrophobic interactions. Its position on the phenyl ring (meta) further dictates the spatial arrangement and potential binding interactions of the molecule.

Research into aryl pyrazoles is extensive, with studies focusing on their synthesis and evaluation for a variety of applications. researchgate.netmdpi.com For instance, the synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved with high regioselectivity through the condensation of 1,3-diketones with arylhydrazines. mdpi.com The Vilsmeier-Haack reaction is another powerful tool for the synthesis and functionalization of aryl pyrazoles, allowing for the introduction of formyl groups that can be further elaborated. mdpi.comresearchgate.netmdpi.com

The specific substitution pattern of this compound positions it within a chemical space that is actively being explored for various biological activities. For comparison, related methoxyphenyl-substituted pyrazoles have been investigated for their potential as antitumor, antimicrobial, and anti-inflammatory agents. smolecule.com The replacement of a methoxy (B1213986) group with an ethoxy group can alter properties such as lipophilicity and metabolic stability, potentially leading to different biological profiles.

Scope and Research Imperatives for this compound

The primary research imperative for this compound is the thorough investigation of its chemical properties and potential applications, building upon the broader knowledge of aryl pyrazoles. While specific research on this exact compound is not extensively documented in publicly available literature, its structural motifs suggest several avenues for exploration.

Key research areas include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a fundamental first step. Detailed characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography is crucial to confirm its structure and purity. mdpi.comontosight.ai

Medicinal Chemistry Exploration: Given the established biological activities of pyrazole derivatives, a primary focus should be on evaluating this compound for various therapeutic applications. rjpdft.comajrconline.org This includes screening for anticancer, anti-inflammatory, analgesic, and antimicrobial properties. nih.govrjpdft.comresearchgate.net Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the ethoxyphenyl ring or the pyrazole core, would be essential for optimizing any observed activity. researchgate.net

Agrochemical Potential: The herbicidal activity of other pyrazole compounds suggests that this compound could be investigated as a potential agrochemical. mdpi.com

Materials Science Applications: The photophysical properties of this compound could be explored to determine its suitability for use in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe. nih.gov

The following table provides basic chemical information for this compound.

| Property | Value |

| CAS Number | 2288710-35-8 |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| SMILES Code | CCOC1=CC(C2=NNC=C2)=CC=C1 |

Data sourced from BLDpharm. bldpharm.combldpharm.com

Further research into derivatives of this compound, such as carbohydrazide (B1668358) and methanol-substituted analogues, could also yield compounds with interesting properties. sigmaaldrich.comnih.gov The systematic exploration of this compound and its chemical space holds promise for the discovery of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-ethoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-5-3-4-9(8-10)11-6-7-12-13-11/h3-8H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWZRRBSBDZWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Ethoxyphenyl 1h Pyrazole and Analogous Aryl Pyrazoles

Classical and Contemporary Cyclocondensation Approaches

Cyclocondensation reactions represent the most fundamental and widely employed method for the synthesis of the pyrazole (B372694) ring. These reactions involve the formation of the heterocyclic system by combining a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic component.

Reactions with Hydrazine Derivatives and 1,3-Difunctional Systems (e.g., α,β-Unsaturated Carbonyl Compounds, Acetylenic Ketones)

The reaction of hydrazine and its derivatives with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a cornerstone of pyrazole chemistry. wikipedia.org This approach is a straightforward and rapid method for obtaining polysubstituted pyrazoles. mdpi.comnih.gov The primary method for synthesizing substituted pyrazoles involves a cyclocondensation reaction between a suitable hydrazine, acting as a bidentate nucleophile, and a 1,3-difunctional carbon unit. mdpi.com

α,β-Unsaturated carbonyl compounds, such as chalcones, are common precursors for pyrazole synthesis. bohrium.com The reaction of these compounds with hydrazine derivatives typically proceeds through a Michael addition followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. nih.govbeilstein-journals.org The condensation of hydrazines with α,β-enones often yields pyrazolines, which then require an oxidation step to furnish the corresponding pyrazoles. mdpi.com

Acetylenic ketones have been utilized for over a century in the synthesis of pyrazoles through cyclocondensation with hydrazine derivatives. mdpi.comnih.gov However, a significant challenge with unsymmetrical acetylenic ketones is the potential for the formation of a mixture of two regioisomers. mdpi.com

Table 1: Comparison of Classical Cyclocondensation Precursors

| Precursor Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| 1,3-Diketones | Reaction with hydrazine derivatives is a simple and rapid approach to polysubstituted pyrazoles. mdpi.comnih.gov | Straightforward, rapid, good for polysubstituted pyrazoles. mdpi.com | Can lead to regioisomeric mixtures with substituted hydrazines. beilstein-journals.orgnih.gov |

| α,β-Unsaturated Carbonyls | Cyclocondensation with hydrazines often forms pyrazolines, which are then oxidized to pyrazoles. nih.gov | Readily available starting materials. | Often requires a separate oxidation step. nih.gov |

| Acetylenic Ketones | A long-established method for pyrazole formation via reaction with hydrazines. mdpi.comnih.gov | Direct route to the pyrazole core. | Often results in a mixture of regioisomers. mdpi.com |

Synthesis via Malononitrile Derivatives

Malononitrile and its derivatives are versatile building blocks in the synthesis of highly functionalized pyrazoles, particularly 5-aminopyrazoles. beilstein-journals.org Multicomponent reactions involving an aldehyde, malononitrile, and a hydrazine derivative provide an efficient route to diverse pyrazole structures. derpharmachemica.com These reactions often proceed through a Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization. derpharmachemica.com This strategy is frequently employed in the synthesis of fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles, through one-pot, four-component reactions of an aldehyde, malononitrile, a hydrazine, and a β-ketoester like ethyl acetoacetate. researchgate.netnih.govnih.gov

Advanced Synthetic Strategies

To overcome some of the limitations of classical methods, such as harsh reaction conditions, lack of regioselectivity, and limited substrate scope, a range of advanced synthetic strategies have been developed.

Continuous Flow Chemical Processing

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles, offering enhanced safety, reproducibility, and scalability. galchimia.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. mdpi.com Flow chemistry has been successfully applied to the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate in a two-step sequence involving copper-mediated alkyne homocoupling followed by hydroamination. nih.govrsc.org This method avoids the isolation of potentially hazardous intermediates. mdpi.com A modular continuous flow "assembly line" approach has also been developed for the rapid synthesis of highly functionalized pyrazoles, where sequential reactor coils facilitate different reaction steps like diazoalkane formation and [3+2] cycloaddition. nih.gov

Table 2: Key Features of Continuous Flow Synthesis of Pyrazoles

| Feature | Description |

|---|---|

| Enhanced Safety | Allows for the safe handling of hazardous reagents and intermediates by generating them in situ in small volumes. mdpi.comnih.gov |

| Improved Control | Precise control over reaction parameters leads to better yields and selectivity. mdpi.com |

| Scalability | The continuous nature of the process allows for straightforward scaling up of production. galchimia.com |

| Telescoped Reactions | Multiple reaction steps can be performed sequentially without intermediate purification, increasing efficiency. nih.govnih.gov |

Transition Metal-Catalyzed Reaction Development

Transition-metal catalysis has revolutionized the synthesis of aryl pyrazoles, providing efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds. bohrium.comnih.govdntb.gov.ua These methods often involve the direct C-H functionalization of the pyrazole core, which avoids the need for pre-functionalized starting materials. researchgate.net Palladium and copper catalysts are commonly used for the N-arylation of pyrazoles with aryl halides. beilstein-journals.orgnih.gov Copper-catalyzed domino C-N coupling/hydroamination reactions of acetylenes and diamines have also been reported for the facile preparation of pyrazoles. nih.gov Furthermore, copper catalysis can be employed in multicomponent reactions to synthesize 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides. beilstein-journals.orgnih.gov

Photoredox-Mediated Transformations

Visible-light photoredox catalysis has gained prominence as a mild and sustainable method for organic synthesis, including the construction of heterocyclic compounds like pyrazoles. researchgate.net An innovative approach for the regioselective synthesis of pyrazoles involves a domino sequence of a photoinduced 1,3-dipolar cycloaddition followed by a photoredox-catalyzed oxidative deformylation. acs.org In this process, α,β-unsaturated aldehydes act as alkyne equivalents, with the aldehyde functionality serving as a photoremovable directing group. acs.org This methodology utilizes an inexpensive organic photocatalyst, such as eosin Y, under visible light irradiation. acs.org

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyrazole derivatives from simple, readily available starting materials in a single synthetic operation. researchgate.netut.ac.ir These protocols are prized for their operational simplicity, atom economy, and ability to reduce waste by eliminating the need for isolating intermediates. researchgate.net

The synthesis of substituted pyrazoles via MCRs often involves the condensation of a hydrazine source, a 1,3-dicarbonyl compound (or its equivalent), and other components. For instance, a general and environmentally friendly approach involves the reaction of aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile in water, accelerated by ultrasound, to produce highly substituted pyrazoles without the need for catalysts or chromatographic purification. nih.govresearchgate.net Similarly, catalyst-free, one-pot, three-component reactions have been developed using cyclic β-diketones, arylglyoxals, and arylhydrazones to yield multifunctionalized pyrazole derivatives in high yields. chemistryviews.org These methods offer significant advantages by minimizing synthetic steps, saving time and energy, and often resulting in high yields of the final product. researchgate.net

Several catalytic systems have also been employed to facilitate these one-pot syntheses. For example, a nano-flake catalyst (HAp/ZnCl2) has been used for the efficient synthesis of 1H-pyrazole-1-carbothioamide derivatives from hydrazine hydrate, arylidene malononitrile, and isothiocyanates, achieving high yields in short reaction times under solvent-free conditions. biointerfaceresearch.com

| Reaction Type | Components | Conditions | Key Advantages | Reference |

| Four-Component | Aromatic aldehyde, Hydrazine monohydrate, Ethyl acetoacetate, Malononitrile | Ultrasound, Water, Catalyst-free | Green solvent, No purification needed, High selectivity | nih.govresearchgate.net |

| Three-Component | Cyclic β-diketone, Arylglyoxal, Arylhydrazone | p-TsOH catalyst, DMF, 70 °C | Broad substrate scope, High yields, Atom-economic | chemistryviews.org |

| Three-Component | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate | HAp/ZnCl2 catalyst, 60-70°C, Solvent-free | High yields, Short reaction time, Simple procedure | biointerfaceresearch.com |

Green Chemistry and Sustainable Synthesis of Aryl Pyrazoles

The principles of green chemistry are increasingly integral to the development of synthetic methodologies for pyrazole derivatives, aiming to reduce environmental impact by minimizing hazardous waste, energy consumption, and the use of toxic reagents. benthamdirect.comekb.eg Key strategies in this domain include the use of alternative energy sources like microwave and ultrasound, employing environmentally benign solvents such as water, and developing catalyst-free reactions. benthamdirect.comresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. eresearchco.com By directly coupling energy with the solvent and reactant molecules, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve purity. rsc.orgacs.orgekb.eg

This technology has been successfully applied to the synthesis of various pyrazole-containing scaffolds. For example, the cyclocondensation reaction between 3,5-diaminopyrazoles and β-enaminone in a microwave reactor achieves yields of 75–94% in just 20–30 minutes. rsc.org Similarly, a three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines was optimized under microwave irradiation, affording products in good to excellent yields within an hour. monash.edu The efficiency of microwave-assisted synthesis is consistently demonstrated to be superior to traditional reflux methods, making it a preferred technique for rapid and sustainable chemical production. eresearchco.comacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Product Type | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Pyrazole & Oxadiazole Hybrids | 7-9 hours | 9-10 minutes (79-92% yield) | acs.org |

| Pyrazolo[3,4-d]pyrimidin-4-ones | N/A | 55 minutes (60-85% yield) | monash.edu |

Ultrasound-Accelerated Methodologies

Ultrasound irradiation (sonochemistry) provides another green alternative for promoting chemical reactions. The physical phenomenon responsible for this acceleration is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized "hot spots" with extremely high temperatures and pressures, as well as microjets that enhance mass transfer, leading to significant rate enhancements. rsc.orgmdpi.com

Ultrasound-assisted synthesis of pyrazoles is notable for its mild reaction conditions, reduced energy consumption, and often improved yields compared to thermal methods. rsc.orgnih.gov A prominent example is the catalyst-free, one-pot, multicomponent synthesis of pyrazoles in water at room temperature, which proceeds rapidly and in high yields under ultrasonic irradiation. nih.govresearchgate.netresearchgate.net This methodology avoids the use of volatile organic solvents and harsh catalysts, aligning perfectly with the goals of sustainable chemistry. researchgate.net Sonication has also been effectively used to facilitate the synthesis of pyrazolone derivatives, further demonstrating the broad applicability of this energy-efficient technique. ekb.eg

Mechanochemical Activation Approaches

Mechanochemistry has gained prominence as a sustainable synthetic technique that utilizes mechanical energy, typically through ball milling, to initiate and drive chemical reactions in the absence of bulk solvents. researchgate.net This solvent-free approach minimizes waste generation, reduces energy requirements, and can enable reactions that are difficult to achieve in solution. rsc.org

While less frequently employed for pyrazole synthesis compared to microwave or ultrasound methods, mechanochemical activation offers distinct advantages in sustainability. rsc.org The combination of mechanochemistry with piezoelectric materials, which convert mechanical stress into electrical charges, has opened new avenues for redox-catalysis in a solid-state, solvent-free environment. dtu.dkresearchgate.net This innovative strategy highlights the potential of mechanochemistry to construct complex molecules in an exceptionally eco-friendly manner. researchgate.net

Regioselective Synthesis and Control in Pyrazole Annulation

A fundamental challenge in the synthesis of asymmetrically substituted pyrazoles, such as 3-aryl-1H-pyrazoles, is controlling the regioselectivity of the cyclocondensation reaction. When an unsymmetrical 1,3-dicarbonyl compound reacts with a hydrazine, two constitutional isomers can potentially form (e.g., a 3-substituted vs. a 5-substituted pyrazole). nih.gov Achieving high regioselectivity is crucial for ensuring the purity and desired biological activity of the target compound.

Control over regioselectivity can be achieved by carefully selecting the reaction conditions, catalysts, and the electronic and steric nature of the substituents on the precursors. nih.govnih.govresearchgate.net For instance, in the synthesis of 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, the reaction pathway is directed by first acylating the arylhydrazine with methyl malonyl chloride, followed by cyclization. This two-step sequence ensures the formation of the desired 3-hydroxy regioisomer. nih.govresearchgate.net In contrast, direct condensation of arylhydrazines with reagents like diethyl α-[(dimethylamino)methylidene]malonate typically leads to the isomeric 5-hydroxy-pyrazoles. nih.govresearchgate.net

Catalysts can also play a pivotal role. A copper(II) nitrate catalyst has been reported to provide highly regioselective products in the condensation of 1,3-diketones with substituted hydrazines at room temperature, overcoming the regioselectivity challenges often encountered under acid-free conditions. nih.gov The choice of precursors is also critical; for example, the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes provides a mild and regioselective route to 3,4-diaryl-1H-pyrazoles. rsc.org

Post-Synthetic Functionalization of the Pyrazole Ring System

Post-synthetic functionalization allows for the diversification of a pre-formed pyrazole core, enabling the introduction of various substituents to fine-tune its chemical and biological properties. mdpi.commdpi.com This approach is often more efficient than synthesizing each derivative from scratch. Modern organic synthesis offers powerful tools for the selective modification of the pyrazole ring.

Transition-metal-catalyzed C–H functionalization has become a premier strategy for directly forming new C–C and C–heteroatom bonds on the pyrazole ring. rsc.org This method avoids the need for pre-functionalized starting materials (e.g., halogenated pyrazoles) and offers a more atom-economical route to a wide range of derivatives. rsc.org For example, a copper-catalyzed C-H arylation of pyrazoles has been developed using a novel sonophotoreactor, combining ultrasound and visible light to achieve a green and efficient transformation. mdpi.com

Alternatively, a pre-formed pyrazole can be selectively halogenated to create a handle for subsequent cross-coupling reactions. A notable example is the highly regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles. rsc.org Treatment with n-BuLi followed by iodine exclusively yields 5-iodo derivatives, whereas using ceric ammonium nitrate (CAN) with iodine affords the isomeric 4-iodides. rsc.org These iodinated pyrazoles serve as versatile building blocks for introducing further complexity via well-established cross-coupling reactions like the Suzuki–Miyaura and Sonogashira reactions. rsc.org

Table 3: Examples of Post-Synthetic Functionalization of Aryl Pyrazoles

| Reaction | Position | Reagents/Catalyst | Description | Reference |

|---|---|---|---|---|

| C-H Arylation | C5 | Iodobenzene, CuI, 1,10-phenanthroline | Direct introduction of an aryl group at the C5 position. | mdpi.com |

| C5-Iodination | C5 | n-BuLi, I2 | Lithiation followed by quenching with iodine to form the 5-iodo derivative. | rsc.org |

| C4-Iodination | C4 | Ceric Ammonium Nitrate (CAN), I2 | CAN-mediated iodination to selectively form the 4-iodo derivative. | rsc.org |

| Suzuki-Miyaura Coupling | C4 or C5 | Arylboronic acid, Pd catalyst | Palladium-catalyzed cross-coupling to form a new C-C bond at the site of iodination. | rsc.org |

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org In the context of pyrazole chemistry, this reaction is instrumental in introducing a carbaldehyde group, typically at the C-4 position of the pyrazole ring. scribd.com This formylation is a key step in the synthesis of a variety of pyrazole derivatives, as the resulting aldehyde can be further transformed into other functional groups. ijpcbs.com

The reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). rsc.org The electrophilic Vilsmeier reagent then attacks the electron-rich C-4 position of the pyrazole ring. scribd.com

Several studies have reported the successful Vilsmeier-Haack formylation of various 1,3-disubstituted pyrazoles. For instance, the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes from the corresponding acetophenone phenylhydrazones has been achieved under heating at 50-60°C for 5-6 hours. jocpr.com Similarly, 3-aryl-1-phenylpyrazole-4-carbaldehydes have been synthesized from the reaction of acetophenone with phenylhydrazine in ethanol with a catalytic amount of acetic acid, followed by Vilsmeier-Haack formylation. jocpr.com

The reaction conditions for the Vilsmeier-Haack formylation of pyrazoles can be optimized to improve yields. For example, in the synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, increasing the equivalents of POCl₃ from 2 to 10 resulted in a significant yield improvement from 60% to 90%. nih.gov

The scope of the Vilsmeier-Haack reaction extends to pyrazoles bearing various substituents. The synthesis of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes has been accomplished from the corresponding hydrazones using the Vilsmeier reagent in good yield. nih.gov Furthermore, the reaction has been employed for the synthesis of 3-aryl-4-formyl pyrazoles from substituted hydrazones at room temperature, also in good to excellent yields. nih.gov

A specific example of a synthesized analogous compound is 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, which was prepared from (E)-1-(4-chlorophenyl)-2-(1-(4-ethoxyphenyl)ethylidene)hydrazine with a 93% yield. scienceopen.com

Table 1: Examples of Vilsmeier-Haack Formylation of Aryl Pyrazole Analogs

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Acetophenone phenylhydrazones | DMF, POCl₃ | 50-60°C, 5-6 h | 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes | Not specified | jocpr.com |

| (E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ (10 equiv.) | 0°C, 30 min then reflux, 6 h | 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 90% | nih.gov |

| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | DMF, POCl₃ | Cold, then 70°C, 5-6 h | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes | Good | nih.gov |

| (E)-1-(4-Chlorophenyl)-2-(1-(4-ethoxyphenyl)ethylidene)hydrazine | Not specified | Not specified | 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde | 93% | scienceopen.com |

Aromatic Substitution Reactions on the Pyrazole Core

The pyrazole ring is an electron-rich aromatic system, which influences its reactivity in aromatic substitution reactions. Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, readily occur at the C-4 position due to the directing effects of the two nitrogen atoms. researchgate.netrrbdavc.org Positions C-3 and C-5 are generally deactivated towards electrophilic attack. researchgate.net

Conversely, the electron-rich nature of the pyrazole nucleus generally renders it unreactive towards nucleophilic aromatic substitution (SNAr). tandfonline.com However, the introduction of a strong electron-withdrawing group on the pyrazole ring can activate it for SNAr reactions. For example, 5-chloropyrazoles activated by an electron-withdrawing formyl group at the C-4 position can undergo nucleophilic substitution. tandfonline.com This allows for the introduction of various N-containing heterocycles at the C-5 position. tandfonline.com The rate of these SNAr reactions is significantly influenced by the electronic nature of the substituent at the N-1 position. tandfonline.com

Studies have shown that aromatic nucleophiles react much faster than saturated heterocycles in these SNAr reactions. tandfonline.com For instance, the reaction of a 5-chloropyrazole with pyrrole in the presence of potassium hydroxide in DMF proceeds efficiently. tandfonline.com

While direct nucleophilic substitution on an unsubstituted pyrazole ring is challenging, functionalization at the C-3 and C-5 positions can be achieved through other means, often involving the initial construction of the pyrazole ring with the desired substituent precursor in place.

It is important to note that N-unsubstituted pyrazoles possess amphoteric properties, being able to act as both weak acids and bases. mdpi.com The pyrrole-like nitrogen (NH) can be deprotonated to form a pyrazolate anion, which is a potent nucleophile and can readily react with electrophiles. nih.gov

Mechanistic Elucidation of Reactions Involving 3 3 Ethoxyphenyl 1h Pyrazole and Pyrazole Scaffolds

Detailed Reaction Pathway Investigations

Understanding the precise sequence of events in a chemical reaction, including the formation and consumption of intermediates, is key to mechanistic elucidation. For pyrazole (B372694) synthesis, techniques such as isotopic labeling, kinetic analysis, and control experiments are indispensable tools. mdpi.com

Deuterium (B1214612) labeling is a powerful technique used to trace the path of hydrogen atoms throughout a reaction. chem-station.com By replacing specific hydrogen atoms with their heavier isotope, deuterium, chemists can track bond-breaking and bond-forming steps. This is based on the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates for steps involving the cleavage of C-H versus C-D bonds. chem-station.com In the context of pyrazole synthesis, deuterium labeling can help determine which protons are removed and when, clarifying aspects of tautomerization and aromatization steps. chem-station.comacs.org For instance, labeling studies can differentiate between proposed pathways in cyclization reactions by revealing the origin of specific protons in the final pyrazole ring. mdpi.com The use of deuterium oxide (D₂O) as a solvent or reagent allows for the investigation of proton exchange mechanisms. nih.gov

Kinetic studies measure how the rate of a reaction changes in response to variations in concentration, temperature, and catalysts. This data is used to derive a rate law, which mathematically describes the reaction's dependency on reactant concentrations and provides clues about the rate-determining step (RDS)—the slowest step in the reaction sequence. For the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, kinetic studies have shown that the reaction is often first-order in both reactants. researchgate.netrsc.org The rate-determining step can shift depending on the pH of the reaction medium. researchgate.net Under neutral conditions, the dehydration of a hydroxylpyrazolidine intermediate is generally considered the RDS. rsc.org Substituents on both the hydrazine and the dicarbonyl compound can also significantly influence reaction rates, with variations of up to 1000-fold being observed. researchgate.net The synthesis of pyrazoles can sometimes be under kinetic or thermodynamic control, where reaction conditions like solvent polarity and temperature determine whether the fastest-forming product (kinetic) or the most stable product (thermodynamic) is favored. nih.gov

Control experiments are designed to isolate and test the role of specific reactants, catalysts, or conditions. By systematically omitting or altering components of a reaction, researchers can deduce their necessity and function. For example, in a proposed multi-step synthesis, attempting to react a suspected intermediate under the reaction conditions can confirm its viability in the pathway. researchgate.net In the study of pyrazole synthesis, control experiments have been used to elucidate the role of in-situ generated species, such as sulfonyl iodide, which is formed from the interaction of sodium sulfinate and molecular iodine and participates in the subsequent cyclization. mdpi.com These experiments help to confirm or rule out proposed mechanisms by demonstrating what is and is not possible under a given set of conditions. researchgate.netresearchgate.net

Electron Transfer Mechanisms in Pyrazole Synthesis and Transformation (e.g., Single Electron Transfer (SET))

While many pyrazole syntheses proceed through polar, ionic mechanisms, some transformations involve the transfer of single electrons. A Single Electron Transfer (SET) mechanism initiates reactions through the formation of radical intermediates. sigmaaldrich.com In photoredox catalysis, for example, a photocatalyst absorbs visible light and enters an excited state, enabling it to act as a potent single-electron oxidant or reductant. sigmaaldrich.com This can be used to generate radical species from precursors that then participate in cyclization reactions to form heterocyclic rings like pyrazoles. Mechanistic investigations suggest that deprotonated ketimines can act as super electron donors, engaging in intermolecular SET with alkyl thianthrenium salts to generate key radical intermediates that are pivotal in certain reaction pathways. acs.org Intramolecular electron transfer has also been studied in pyrazoline compounds, providing insight into their electronic structure and reactivity. pku.edu.cn

Mechanistic Studies of Enzyme Inhibition via Pyrazole Derivatives (e.g., CYP51, MAO)

Pyrazole derivatives are recognized as potent inhibitors of various enzymes, and understanding the mechanism of this inhibition is critical for drug design.

Monoamine Oxidase (MAO): MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters. Pyrazoline derivatives have been shown to be potent and selective MAO inhibitors. nih.govnih.gov Kinetic studies are used to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and its reversibility. For example, compound EH7, a halogenated pyrazoline, was identified as a reversible and competitive inhibitor of MAO-B. nih.gov This means it binds to the active site of the enzyme, competing with the natural substrate. The inhibition constant (Kᵢ) quantifies the inhibitor's potency. Molecular docking studies complement kinetic data by modeling the binding interactions between the pyrazole inhibitor and the enzyme's active site, highlighting key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity and selectivity. acs.orgresearchgate.net

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition | Selectivity Index (SI) for MAO-B |

| EH7 | MAO-B | 0.063 | 0.034 ± 0.0067 | Reversible, Competitive | 133.0 |

| EH6 | MAO-B | >55.8 (SI value) | N/A | N/A | >55.8 |

| EH8 | MAO-B | N/A | N/A | N/A | N/A |

| EH7 | MAO-A | 8.38 | N/A | N/A | N/A |

| EH8 | MAO-A | 4.31 | N/A | N/A | N/A |

Cytochrome P450 51 (CYP51): CYP51, or sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi and protozoa, making it a major drug target. nih.gov Azole-containing compounds, including pyrazole derivatives, are well-known CYP51 inhibitors. The mechanism involves the coordination of a nitrogen atom from the pyrazole ring to the heme iron atom in the enzyme's active site. researchgate.net This interaction prevents the enzyme from binding and metabolizing its natural substrate. acs.org Spectral binding studies and inhibition assays are used to determine binding affinity (Kₔ) and inhibitory constants (Kᵢ). Studies on various pyrazoles have revealed that their structure significantly impacts their affinity and the stoichiometry of their binding to CYP51. nih.gov Some pyrazoles exhibit a mixed cooperative inhibition mechanism, where binding at one site can influence binding or activity at another site on the enzyme. nih.gov Molecular dynamics simulations have been employed to investigate the binding mechanism of inhibitors to CYP51, revealing that hydrophobic interactions are a major driving force for binding. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Ethoxyphenyl 1h Pyrazole and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-(3-ethoxyphenyl)-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group on the phenyl ring typically presents as a characteristic ethyl pattern: a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from coupling with each other. scienceopen.com The protons of the pyrazole (B372694) ring and the substituted phenyl ring appear in the aromatic region of the spectrum. The H4 proton of the pyrazole ring generally appears as a triplet or doublet of doublets, coupled to the H5 proton and the N-H proton. scienceopen.com The protons on the 3-ethoxyphenyl substituent exhibit a complex splitting pattern consistent with a 1,3-disubstituted aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethoxy CH₃ | ~1.37 | Triplet (t) |

| Ethoxy OCH₂ | ~4.10 | Quartet (q) |

| Pyrazole H4 | ~6.7 | Doublet (d) |

| Pyrazole H5 | ~7.6 | Doublet (d) |

| Phenyl H2', H4', H5', H6' | ~6.9 - 7.4 | Multiplet (m) |

| Pyrazole NH | ~12.5 - 13.5 | Broad Singlet (br s) |

Note: Predicted values are based on analogous structures reported in the literature. Actual values may vary depending on solvent and experimental conditions. scienceopen.com

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, distinct signals are expected for the two carbons of the ethoxy group, the six carbons of the phenyl ring, and the three carbons of the pyrazole ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the ethoxy and pyrazole substituents. The carbon atom attached to the oxygen (C3') will be shifted downfield, while the pyrazole carbons (C3, C4, C5) have characteristic shifts that confirm the heterocyclic core. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ethoxy CH₃ | ~15 |

| Ethoxy OCH₂ | ~63 |

| Pyrazole C4 | ~103 |

| Phenyl C2', C4', C5', C6' | ~112 - 130 |

| Pyrazole C5 | ~130-135 |

| Phenyl C1' | ~136 |

| Pyrazole C3 | ~150 |

| Phenyl C3' | ~159 |

Note: Predicted values are based on analogous structures reported in the literature. Actual values may vary depending on solvent and experimental conditions. scienceopen.comnih.gov

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). For this compound, a COSY spectrum would show cross-peaks connecting the ethoxy CH₂ and CH₃ protons, confirming their adjacency. It would also reveal correlations between adjacent protons on the phenyl ring and between the H4 and H5 protons of the pyrazole ring, aiding in the assignment of the complex aromatic region. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal assigned to the pyrazole H4 would show a cross-peak to the pyrazole C4 carbon signal, confirming its identity. nih.govyoutube.com This technique helps to differentiate between the various CH groups in the aromatic rings. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Key expected vibrational frequencies include:

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring. nih.gov

C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ correspond to the C-H stretching of the phenyl and pyrazole rings, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the ethoxy group. excli.de

C=N and C=C Stretch: A series of sharp bands in the 1450-1615 cm⁻¹ region are attributed to the C=N and C=C bond stretching vibrations within the pyrazole and phenyl rings. mdpi.com

C-O Stretch: A strong absorption band, typically around 1200-1260 cm⁻¹, is indicative of the aryl-alkyl ether (C-O) linkage of the ethoxy group. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (pyrazole) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2980 | Medium |

| C=N, C=C Stretch (rings) | 1450 - 1615 | Medium to Strong |

| C-O Stretch (ether) | 1200 - 1260 | Strong |

Note: Predicted values are based on analogous structures reported in the literature. nih.govmdpi.comijper.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated system formed by the phenyl and pyrazole rings. The position of the maximum absorption (λmax) is influenced by the electronic nature of the chromophores. The combination of the phenyl and pyrazole rings constitutes the primary chromophoric system, and the ethoxy group acts as an auxochrome, which may cause a slight shift in the absorption bands compared to an unsubstituted phenylpyrazole. researchgate.netresearchgate.net For similar aryl-pyrazole structures, absorption maxima are typically observed in the range of 250-300 nm. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₂N₂O. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass. A match within a very narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. ijper.org

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Motifs

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a definitive view of the molecule's conformation in the solid state. Furthermore, it elucidates the intricate network of intermolecular interactions that govern the crystal packing, collectively known as supramolecular motifs.

Despite a thorough search of crystallographic databases and the scientific literature, specific single-crystal X-ray diffraction data for this compound could not be located. The absence of a publicly available crystal structure for this specific compound means that a detailed analysis of its unique solid-state architecture and supramolecular assembly cannot be presented with experimental certainty.

Expected Molecular Architecture:

The molecular structure of this compound would feature a planar, five-membered pyrazole ring linked at the 3-position to a 3-ethoxyphenyl group. The dihedral angle between the pyrazole and phenyl rings is a key conformational parameter. In related 3-aryl-1H-pyrazole structures, this angle can vary significantly, influenced by the steric and electronic nature of the substituents on both rings. The ethoxy group at the meta-position of the phenyl ring is not expected to impose significant steric hindrance that would force a perpendicular arrangement. Therefore, a partially twisted conformation, allowing for some degree of π-system conjugation, is anticipated. The ethoxy substituent itself possesses conformational flexibility around the C-O bonds.

Anticipated Supramolecular Motifs:

The supramolecular chemistry of 1H-pyrazoles is rich and well-documented, primarily driven by hydrogen bonding and π–π stacking interactions.

Hydrogen Bonding: The 1H-pyrazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This functionality allows for the formation of robust and directional N-H···N hydrogen bonds. Depending on the steric demands of the substituents, these interactions typically lead to the formation of several common supramolecular synthons, including centrosymmetric dimers, trimers, tetramers, or one-dimensional chains (catemers). For this compound, the formation of either dimers or catemeric chains would be the most probable hydrogen-bonding motifs.

π–π Stacking Interactions: The aromatic nature of both the pyrazole and phenyl rings makes π–π stacking interactions a significant contributor to the crystal packing. These interactions can occur between parallel-displaced or T-shaped oriented aromatic rings of adjacent molecules, providing additional stabilization to the crystal lattice. The presence of the ethoxyphenyl group would likely facilitate such interactions.

In the absence of experimental data, the following table provides a generalized summary of the crystallographic parameters and supramolecular interactions that could be expected for this compound, based on known structures of similar compounds.

| Parameter | Predicted Characteristic |

| Crystal System | Likely to be monoclinic or orthorhombic, as these are common for substituted pyrazoles. |

| Space Group | Centrosymmetric space groups such as P2₁/c or P-1 are frequently observed for pyrazole derivatives. |

| Primary Supramolecular Synthon | N-H···N hydrogen bonding leading to dimers or catemers. |

| Secondary Interactions | π–π stacking between pyrazole and/or phenyl rings. C-H···π and C-H···O interactions involving the aromatic rings and the ethoxy group. |

| Conformational Features | A non-coplanar arrangement between the pyrazole and phenyl rings is expected, with a dihedral angle influenced by a balance of electronic and steric effects. The ethoxy group would likely exhibit some degree of conformational disorder. |

The precise interplay of these interactions would determine the final, most thermodynamically stable crystal structure. Experimental determination via single-crystal X-ray diffraction remains the only definitive method to confirm these predicted structural characteristics for this compound.

Computational Chemistry and Theoretical Investigations of 3 3 Ethoxyphenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, enabling the detailed study of molecular structures and energies.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.govnih.gov This approach is highly effective for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to its minimum energy state. nih.govnih.gov

For 3-(3-Ethoxyphenyl)-1H-pyrazole, DFT calculations would be employed to predict its optimal geometry. The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the lowest energy conformation is found. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. It is expected that the pyrazole (B372694) and phenyl rings would be largely planar. nih.govacu.edu.in However, there would likely be a non-planar orientation (a dihedral angle) between the two rings, similar to what is observed in other 3-phenylpyrazole derivatives. acu.edu.in The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a direct output of these calculations and forms the basis for analyzing other molecular properties.

The accuracy of DFT calculations is highly dependent on the chosen "level of theory," which consists of the functional and the basis set. The functional is the mathematical approximation used to describe the electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used functionals for organic molecules include B3LYP (Becke's three-parameter Lee-Yang-Parr hybrid functional). nih.gov The choice of basis set determines the flexibility and accuracy with which the molecular orbitals can be represented. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are frequently employed. acu.edu.innih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) allows for a more accurate description of electron distribution, especially in molecules containing heteroatoms and for analyzing non-covalent interactions. The selection of an appropriate combination is crucial for balancing computational cost with the desired accuracy of the results.

Table 1: Common Levels of Theory for Organic Molecule Calculations

| Level of Theory | Functional | Basis Set | Typical Application |

|---|---|---|---|

| B3LYP/6-31G(d) | B3LYP | 6-31G(d) | Initial geometry optimization and frequency calculations. nih.gov |

| B3LYP/6-311++G(d,p) | B3LYP | 6-311++G(d,p) | High-accuracy geometry, energy, and electronic property calculations. acu.edu.innih.gov |

Electronic Properties and Reactivity Prediction

DFT calculations provide a wealth of data that can be used to predict the electronic behavior and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the two most important molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A small energy gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl and pyrazole ring systems, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the pyrazole ring, highlighting its potential to accept electrons in reactions with nucleophiles. Analysis of these orbitals helps predict how the molecule will interact with other reagents. researchgate.net

Table 2: Predicted FMO Properties and Reactivity Descriptors for this compound

| Parameter | Definition | Predicted Value (Illustrative) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | Indicates high kinetic stability |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV | Resistance to change in electron distribution |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for predicting intermolecular interactions. acu.edu.in On an MESP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. acu.edu.in

In the MESP map of this compound, the most negative regions are expected to be located around the electronegative nitrogen atoms of the pyrazole ring and the oxygen atom of the ethoxy group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. chemrxiv.org The most positive potential would likely be found around the hydrogen atom attached to the pyrazole nitrogen (N-H), making it a potential hydrogen bond donor site. nih.gov

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. These charges provide insight into the distribution of electrons and the polar nature of chemical bonds. Mulliken charges are calculated based on how the total electron population is partitioned among the different atoms.

For this compound, the Mulliken charge analysis would likely show that the nitrogen and oxygen atoms carry significant negative charges due to their high electronegativity. Conversely, the hydrogen atoms attached to them, as well as many of the carbon atoms, would exhibit positive charges. This charge distribution affects the molecule's dipole moment and is fundamental to understanding its electrostatic interactions.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative)

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| N (pyrazole ring) | -0.25 |

| N-H (pyrazole ring) | -0.30 |

| H (on N-H) | +0.40 |

| O (ethoxy group) | -0.55 |

| C (attached to O) | +0.15 |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound This compound to generate a detailed article that adheres to the requested outline.

The topics specified—such as Chemical Hardness and Chemical Potential Analysis, Nonlinear Optical (NLO) Properties, DFT-based spectroscopic predictions (IR, NMR, UV-Vis), and Intermolecular Interactions—require dedicated computational or experimental studies performed directly on this molecule.

While extensive research exists for the broader class of pyrazole derivatives, and these studies frequently employ the requested theoretical methods (DFT, TD-DFT), the findings are specific to the exact structures investigated. Extrapolating these results to this compound would be scientifically inaccurate and speculative.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on the computational and theoretical investigations of this compound at this time. Further research and publication of data specific to this compound are needed before such an analysis can be completed.

Intermolecular Interactions and Supramolecular Assembly

Non-Covalent Interaction (NCI) Analysis (e.g., RDG, IRI)

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand the nature of weak, non-covalent interactions within and between molecules. scielo.org.mxsemanticscholar.org The Reduced Density Gradient (RDG) is a key component of this analysis. It is a real space function that highlights regions of low electron density where non-covalent interactions occur. jussieu.fr

When the RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), distinct spikes appear at low density values, indicating the presence of non-covalent interactions. jussieu.fr These interactions can be classified based on the value of sign(λ₂)ρ:

Strong, attractive interactions (e.g., hydrogen bonds) appear at negative values (typically shown in blue).

Weak, van der Waals interactions are found near zero (typically shown in green).

Strong, repulsive interactions (e.g., steric clashes) appear at positive values (typically shown in red). youtube.com

For a molecule like this compound, NCI analysis would be expected to reveal van der Waals interactions within the ethoxy group and between the two aromatic rings, as well as potential weak C-H···π interactions. Crucially, it would visualize the N-H···N hydrogen bonds that govern the formation of supramolecular assemblies.

In a theoretical study on pyrazole-based coordination compounds, NCI plot analyses were used to highlight the nature and strength of hydrogen bonds and π-stacking interactions, confirming their role in stabilizing the crystal structure. mdpi.com Similarly, for N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, RDG-based NCI isosurfaces were generated to visualize C–H…S, C–H···N, N–H…N hydrogen bonds, and π···π stacking interactions, demonstrating the utility of this method in identifying key intermolecular forces. scielo.org.mxnih.govresearchgate.net

Hydrogen Bonding Network Characterization

The 1H-pyrazole moiety is a versatile building block in crystal engineering due to its distinct hydrogen bond donor (the pyrrole-type N1-H) and acceptor (the pyridine-type N2) sites. mdpi.com This allows 1H-pyrazoles to form robust and predictable hydrogen-bonded networks. The primary interaction is the N-H···N hydrogen bond, which connects pyrazole molecules into larger supramolecular structures.

In the crystal structure of pyrazole–pyrazolium picrate, the component ions are linked into chains by N—H⋯O hydrogen bonds. nih.gov A disordered N—H⋯N hydrogen bond also connects two pyrazole molecules to form a dimeric monocation. nih.govresearchgate.net Studies on 4-aryl-3,5-dimethylpyrazoles have shown that the nature of the substituent on the phenyl ring can significantly influence the resulting hydrogen-bonded network, leading to different arrangements like dimers or polymeric chains. mdpi.com

For this compound, the N-H···N interaction is expected to be the dominant force in its crystal packing. The ethoxy group's oxygen atom could also act as a hydrogen bond acceptor, potentially participating in weaker C-H···O interactions, further stabilizing the three-dimensional structure.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Strong Hydrogen Bond | N-H | N | ~2.8-3.0 (N···N) |

| Weak Hydrogen Bond | C-H | O | ~3.0-3.5 (C···O) |

| Weak Hydrogen Bond | N-H | O | ~2.7-2.9 (N···O) |

This is an interactive table based on typical hydrogen bond distances in pyrazole-containing crystal structures.

π-π Stacking Interactions

π-π stacking is a crucial non-covalent interaction that contributes to the stability of crystal structures containing aromatic rings. In molecules like this compound, both the pyrazole and the ethoxyphenyl rings can participate in these interactions. The geometry of π-π stacking is typically characterized by several parameters, including the inter-centroid distance (Cg···Cg), the slip angle, and the perpendicular distance between the aromatic planes.

For this compound, one would anticipate parallel-displaced or T-shaped π-stacking arrangements between the phenyl and pyrazole rings of adjacent molecules, further stabilizing the supramolecular assembly.

| Compound/Fragment | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

| 8-chloro-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one | Pyrazole ··· Benzene | 3.794 | researchgate.net |

| 8-bromo-3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one | Pyrazole ··· Benzene | 3.663 | researchgate.net |

| Ni(H₂O)₅(DMAP) | Phenyl ··· Pyridyl | 3.857 | mdpi.com |

This is an interactive table presenting examples of π-π stacking parameters from related compounds.

Common Supramolecular Motifs (Dimer, Trimer, Tetramer, Catemer)

The directional N-H···N hydrogen bonds in 1H-pyrazoles lead to the formation of several common and well-characterized supramolecular motifs. researchgate.net The specific motif adopted often depends on the steric and electronic properties of the substituents on the pyrazole ring. nih.gov

Dimer: Two pyrazole molecules connect via a pair of N-H···N hydrogen bonds, forming a cyclic motif.

Trimer/Tetramer: Three or four pyrazole molecules form larger cyclic structures, also held together by N-H···N hydrogen bonds. Ab initio calculations have been used to determine the relative stability of these motifs. nih.govresearchgate.net

Catemer: This motif consists of a one-dimensional polymeric chain where pyrazole molecules are linked head-to-tail by single N-H···N hydrogen bonds. researchgate.net This is a common arrangement for pyrazoles with smaller substituents. For example, 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole was found to form a catemer structure. mdpi.com

Given the structure of this compound, it could potentially form either discrete dimers or extended catemer chains, depending on the crystallization conditions and the steric influence of the 3-ethoxyphenyl group. nih.govresearchgate.net

Electron Density Analysis (e.g., ELF, LOL)

Electron density analysis provides profound insight into the chemical bonding and electronic structure of a molecule. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are quantum chemical tools used to visualize regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores.

These analyses can identify the most reactive sites in a molecule. In a computational study of a pyrazole derivative, ELF and LOL analyses were performed to predict reactive sites by examining electron-hole distribution. researchgate.net For this compound, ELF and LOL analysis would be expected to show high electron localization at the N-N and C=N bonds of the pyrazole ring, around the nitrogen lone pairs, and within the aromatic π-systems of both rings. This information is valuable for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to predict how a ligand, such as a pyrazole derivative, interacts with a biological target, typically a protein. eurasianjournals.comeurasianjournals.com

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. eurasianjournals.comeurasianjournals.com Numerous studies have successfully used docking to evaluate the potential of pyrazole derivatives as inhibitors for various enzymes. For instance, new pyrazole derivatives were docked into the active site of the VEGFR-2 enzyme, a target in cancer therapy, to understand their binding modes. nih.gov In another study, pyrazole-carboxamides were docked into carbonic anhydrase receptors, with the results showing strong binding interactions. nih.gov A docking study of a pyrazole derivative against the EGFR protein, another cancer target, yielded a strong binding score of -9.52 kcal/mol. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability and conformational changes. eurasianjournals.comnih.gov MD simulations are often used to validate docking results. For pyrazolone-based ligands targeting the NF-κB signaling pathway, MD simulations were used to predict the stability and flexibility of the ligand-protein complexes. nih.gov Similarly, 50 ns MD simulations were performed on pyrazole-carboxamides docked to carbonic anhydrase, confirming that the compounds remained stably bound in the active site. nih.gov

For this compound, these simulation techniques could be employed to screen its potential activity against a wide range of biological targets, predicting binding energies and elucidating the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex.

| Compound Class | Target Protein | Docking Score / Binding Energy | Reference |

| Pyrazole Derivative (Compound 4a) | EGFR | -9.52 kcal/mol | nih.gov |

| Pyrazole-Carboxamides | Carbonic Anhydrase I/II | Not specified, but showed strong interactions | nih.gov |

| Pyrazolone Derivatives | NF-κB | Not specified, but predicted stable complexes | nih.gov |

| Pyrazole Derivatives | VEGFR-2 | Not specified, but highlighted binding modes | nih.gov |

This is an interactive table summarizing findings from molecular docking studies on various pyrazole derivatives.

Reactivity and Reaction Profiles of Pyrazole and Aryl Pyrazole Ring Systems

Aromaticity and Tautomerism Considerations in 1H-Pyrazoles

The pyrazole (B372694) ring is an aromatic system, fulfilling Hückel's rule with a planar, cyclic, conjugated system containing 6 π-electrons. rrbdavc.orgijraset.com This aromaticity is a key determinant of its chemical behavior, conferring a degree of stability and influencing its reaction pathways. globalresearchonline.netglobalresearchonline.net The pyrazole structure contains two nitrogen atoms: one is a pyridine-like nitrogen with its lone pair in an sp² orbital, contributing to the ring's basicity, while the other is a pyrrole-like nitrogen whose lone pair is involved in the aromatic sextet, rendering it acidic. nih.govresearchgate.net This dual nature makes N-unsubstituted pyrazoles amphoteric, capable of acting as both acids and bases. nih.gov

A significant feature of N-unsubstituted 1H-pyrazoles is the phenomenon of annular tautomerism. researchgate.netnih.gov This involves the migration of the proton between the two nitrogen atoms, leading to two distinct but rapidly interconverting tautomeric forms. globalresearchonline.netbeilstein-journals.org

For an unsymmetrically substituted pyrazole such as 3-(3-ethoxyphenyl)-1H-pyrazole, two tautomeric forms are possible: this compound and 5-(3-ethoxyphenyl)-1H-pyrazole. The interconversion between these tautomers is a dynamic process influenced by several factors, including the solvent, temperature, and the physical state. nih.gov In solution, this proton exchange can be so rapid that NMR spectroscopy may show averaged signals for the C3 and C5 positions. nih.gov Lowering the temperature or using dipolar aprotic solvents can slow down this interconversion. nih.gov

The energy barrier for this intramolecular proton transfer has been calculated to be in the range of 47.8–55.5 kcal/mol. nih.gov

The electronic nature of substituents on the pyrazole ring significantly influences the position of the tautomeric equilibrium. nih.gov Electron-donating groups, particularly those that donate through the π-system (e.g., -NH₂, -OH, -CH₃), tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups (e.g., -CHO, -COOH, -NO₂) generally stabilize the tautomer with the substituent at the C5 position. nih.gov

In the case of this compound, the ethoxy group is an electron-donating group. Therefore, it is expected to favor the tautomer where the 3-ethoxyphenyl group is at the C3 position. Theoretical calculations have shown that electron-donating substituents at the C3 position can lower the energy barrier for proton transfer. nih.gov

| Substituent Type at C3/C5 | Favored Tautomer Position | Reference |

| Electron-donating (e.g., -OCH₃, -NH₂) | C3 | nih.gov |

| Electron-withdrawing (e.g., -NO₂, -COOH) | C5 | nih.gov |

| Cationic (e.g., -N₂⁺) | C3 | rsc.orgrsc.org |

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. nih.gov Due to the combined electron-donating effect of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. rrbdavc.orgpharmaguideline.com Electrophilic substitution at C3 and C5 is less favorable as it proceeds through a highly unstable positively charged azomethine intermediate. rrbdavc.org

Common electrophilic substitution reactions that pyrazoles undergo at the C4 position include:

Nitration: Using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) introduces a nitro group (-NO₂) at the C4 position. globalresearchonline.netscribd.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the formation of a sulfonic acid group (-SO₃H) at the C4 position. globalresearchonline.netscribd.com

Halogenation: Bromination or chlorination typically yields the 4-halo-substituted pyrazole. globalresearchonline.net

Vilsmeier-Haack Formylation: Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C4 position. scribd.com

Protonation of the pyrazole ring to form the pyrazolium cation makes the ring less susceptible to electrophilic attack at C4 but can facilitate attack at C3. ijraset.comglobalresearchonline.net

Nucleophilic Attack Patterns at Pyrazole Ring Positions

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack unless the ring is activated by strongly electron-withdrawing groups. tandfonline.com When such activation is present, nucleophilic substitution is possible. The C3 and C5 positions are the most electrophilic and, therefore, the preferred sites for nucleophilic attack. nih.govresearchgate.net

Nucleophilic aromatic substitution (SNAAr) on pyrazoles is rare but can occur, for instance, on a 5-chloropyrazole activated by an ortho-formyl group. tandfonline.com In the absence of activating groups, direct nucleophilic attack on the carbon atoms of the pyrazole ring is generally difficult. However, deprotonation at C3 can occur in the presence of a strong base, which may lead to ring-opening reactions. pharmaguideline.com

Oxidation and Reduction Pathways of Pyrazole Derivatives

The pyrazole ring itself is generally stable towards oxidation. globalresearchonline.netpharmaguideline.com However, side chains attached to the ring can be oxidized. For example, C-alkylated side chains can be oxidized to the corresponding carboxylic acids using oxidizing agents like alkaline potassium permanganate (KMnO₄). globalresearchonline.net

Unsubstituted pyrazole is relatively resistant to reduction under both catalytic and chemical conditions. pharmaguideline.com However, pyrazole derivatives can be reduced under various conditions. For instance, N-phenyl derivatives of pyrazole can be reduced to the corresponding pyrazoline. globalresearchonline.net

Ring Contraction and Expansion Mechanisms

Ring contraction and expansion reactions of pyrazoles are not common but can occur under specific conditions. These transformations often involve the generation of reactive intermediates.

One reported example of a pyrazole ring expansion involves the Rh(II)-catalyzed reaction of diazocarbonyl compounds with substituted pyrazoles to yield 1,2-dihydropyrimidines. nih.gov This transformation is proposed to proceed through the formation of a pyrazolium ylide, followed by a 1,5-diazahexatriene intermediate which then undergoes a 1,6-cyclization. nih.gov

An unusual rearrangement has been observed where the formation of a pyrazole nitrene intermediate initiates a cascade of ring-opening and recyclization, leading to formal CH–acetoxylation and azide/amine conversion without the need for external oxidants or reductants. mdpi.com

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of pyrazole and aryl pyrazole ring systems are profoundly influenced by the nature and position of substituents on the ring. These substituent effects can be broadly categorized into electronic and steric effects, which modulate the electron density distribution within the ring, the stability of reaction intermediates, and the accessibility of reactive sites.

Electronic Effects

The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a critical role in the chemical behavior of the pyrazole ring. These effects alter the acidity and basicity of the ring nitrogens and the nucleophilicity and electrophilicity of the carbon atoms.

The pyrazole ring itself is an electron-rich heterocyclic system. nih.gov Electrophilic substitution reactions preferentially occur at the C4 position, which has the highest electron density, while nucleophilic attacks are favored at the electron-deficient C3 and C5 positions. mdpi.commdpi.com The introduction of a pyridine-like nitrogen atom withdraws electron density from the ring carbons compared to pyrrole, which tempers its reactivity towards electrophiles. youtube.com

Influence on Acidity and Basicity:

Substituents can significantly alter the acid-base properties of the pyrazole ring. The N1-H is acidic (pKa ≈ 14.2), while the pyridine-like N2 is basic (pKa ≈ 2.5). nih.gov

Electron-Donating Groups (EDGs): Studies have shown that EDGs at the C3 position can increase the basicity of the pyrazole ring. nih.gov Theoretical calculations for 3(5)-methylpyrazole support this observation. nih.gov Furthermore, EDGs at the C4 position have been found to lower the energy required for proton transfer. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, EWGs on the pyrazole ring are reported to increase its basicity by enhancing the acidity of the N1 proton. nih.gov In reactions involving arylhydrazines, the electronic character of substituents on the phenyl ring can influence the regioselectivity of cyclocondensation. researchgate.net

Influence on Reactivity:

The electronic nature of substituents directly impacts the rate and outcome of various reactions.

Nucleophilic Substitution: The inherent electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophiles. mdpi.com However, the presence of strong EWGs can activate the ring sufficiently for nucleophilic aromatic substitution to occur.

Cycloaddition and Condensation Reactions: In the synthesis of pyrazoles through condensation reactions, the electronic properties of substituents on the starting materials are crucial. For instance, in the reaction of 1,3-dicarbonyl compounds with substituted hydrazines, the electronic character of the substituents on both reactants dictates the yield and the ratio of regioisomers formed. nih.gov Similarly, in certain multicomponent reactions, reactants bearing EWGs have been observed to produce higher yields than those with EDGs. nih.gov Research on the chemical fixation of CO2 using 3,5-aryl-substituted pyrazole organocatalysts found that aryl substituents with EWGs (like -NO₂) led to higher conversion rates than those with EDGs (like -Me, -MeO). nih.gov

The following table summarizes the general influence of electronic effects on the reactivity of the pyrazole ring.

| Reaction Type | Effect of Electron-Donating Groups (EDGs) | Effect of Electron-Withdrawing Groups (EWGs) |

| Electrophilic Aromatic Substitution | Increase reaction rate (Activating) | Decrease reaction rate (Deactivating) |

| Nucleophilic Aromatic Substitution | Generally disfavored | Increase reaction rate (Activating) |

| Acidity of N1-H | Decrease acidity | Increase acidity |

| Basicity of N2 | Increase basicity (at C3) | Decrease basicity |

Steric Effects